![molecular formula C20H25N5O3 B2427354 3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845804-52-6](/img/structure/B2427354.png)
3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound is a derivative of pyrimidinedione , a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones have a wide range of biological activities and are used in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound was not found, pyrimidinediones can be synthesized through various methods . For instance, a study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .Scientific Research Applications
Polyfunctional Fused Heterocyclic Compounds
Research has delved into the synthesis and potential applications of polyfunctional fused heterocyclic compounds, highlighting the chemical versatility and potential utility of such structures in various fields, including medicinal chemistry and materials science. The study by Hassaneen et al. (2003) on "Polyfunctional fused heterocyclic compounds via indene‐1,3‐diones" exemplifies this approach, demonstrating the synthesis of complex heterocyclic systems with potential for further functionalization and study within scientific research (Hassaneen et al., 2003).
Heterocyclic Amines and Ligands
Further research into heterocyclic compounds, such as the work on "New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment" by Jurczyk et al. (2004), underscores the importance of these molecules in developing pharmaceutical agents. These studies reveal the intricate relationships between molecular structure and biological activity, providing insights into the drug discovery process and highlighting the role of heterocyclic compounds in modulating biological receptors (Jurczyk et al., 2004).
Synthesis and Biological Activity of Novel Compounds
The synthesis and evaluation of novel compounds, such as those described by Kim et al. (2004) in their work on "Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione," demonstrate the ongoing interest in creating new molecules with potential therapeutic effects. This line of research highlights the continuous need for novel compounds that can address unmet medical needs, especially in areas such as diabetes and lipid disorders (Kim et al., 2004).
Molecular Structures and Crystallography
The detailed study of molecular structures and crystallography, as demonstrated in the research on "Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones" by Trilleras et al. (2009), provides essential insights into the molecular geometry, intermolecular interactions, and potential reactivity of heterocyclic compounds. Such research is foundational in materials science, pharmaceuticals, and chemical engineering, offering a basis for understanding and manipulating molecular interactions at the atomic level (Trilleras et al., 2009).
Future Directions
properties
IUPAC Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-4-28-11-10-23-18(26)16-17(22(3)20(23)27)21-19-24(12-14(2)13-25(16)19)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHRQWHZMFVHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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